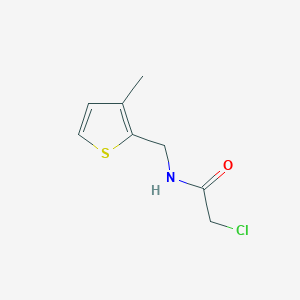

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is an organic compound that features a chloroacetamide moiety attached to a thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-methylthiophene-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Formation of substituted acetamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide exhibit significant antimicrobial properties. For example, derivatives of acetamides have shown effectiveness against various microbial species, suggesting that this compound could be developed as an antimicrobial agent .

2. Antitumor Activity

The compound is also being investigated for its potential antitumor activity. Studies have shown that certain acetamide derivatives possess cytotoxic effects on cancer cells, indicating that this compound may serve as a lead compound for developing new anticancer drugs .

3. Enzyme Inhibition Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets, including enzymes involved in disease pathways. The results from these studies can provide insights into the mechanism of action and therapeutic potential of the compound .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial activity of acetamide derivatives, this compound was tested against several microbial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity Assessment

Another study focused on the antitumor properties of acetamides revealed that this compound showed promising cytotoxic activity against specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer drug candidate .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Chloro group & thiophene moiety | Antimicrobial, Antitumor | Potential enzyme inhibitor |

| N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide | Nitro substitution on phenyl ring | Anti-inflammatory | Nitro group enhances reactivity |

| Adamantyl carboxamides | Incorporates adamantane moiety | Selective enzyme inhibitors | Highly hydrophobic structure |

This table illustrates how different structural features influence the biological activities of compounds related to this compound.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-N-(2-thiophen-2-ylmethyl)-acetamide

- 2-Chloro-N-(3-methyl-furan-2-ylmethyl)-acetamide

- 2-Chloro-N-(3-methyl-pyridin-2-ylmethyl)-acetamide

Uniqueness

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is unique due to the presence of the 3-methyl-thiophene ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biologische Aktivität

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a synthetic compound belonging to the acetamide class. Its unique structure, which features a chloro substituent and a thiophene moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClNOS, with a molecular weight of approximately 217.72 g/mol. The compound's structure includes:

- A chloro group at the 2-position of the acetamide.

- A methyl group on the thiophene ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing for nucleophilic substitution reactions. This characteristic enables it to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. Studies suggest that the chloroacetamide functional group can facilitate the formation of tetrahedral intermediates in biochemical reactions, which is crucial for synthesizing derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiophene rings have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Mycobacterium tuberculosis have been reported as low as 25–50 μg/mL, indicating strong anti-tubercular activity .

Cytotoxic Activity

Compounds containing thiazole or thiophene moieties have demonstrated cytotoxic effects against cancer cell lines. For example, studies have revealed that certain thiazole derivatives exhibit IC50 values less than that of standard chemotherapeutics like doxorubicin, suggesting potential applications in cancer treatment . The presence of electron-donating groups (like methyl) at specific positions on the thiophene ring can enhance cytotoxicity.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of acetamides and evaluating their biological activities. For example, a comparative analysis was conducted on several thiazole and thiophene derivatives, revealing that structural modifications significantly impact their antimicrobial and anticancer activities .

Structure-Activity Relationship (SAR)

The SAR analysis has indicated that:

- Substituents : The presence of electronegative groups (like Cl) is essential for enhancing antiproliferative activity.

- Functional Groups : Methyl groups on the thiophene ring contribute positively to biological activity, increasing interactions with target proteins .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| This compound | Chloro group and methyl thiophene | Antimicrobial, Cytotoxic | MIC = 25–50 μg/mL |

| 2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide | Thiazole instead of thiophene | Anti-tubercular | MIC = 25–50 μg/mL |

| N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide | Nitro substitution on phenyl ring | Potential anti-inflammatory | MIC = 62.5–100 μg/mL |

Eigenschaften

IUPAC Name |

2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPIAJPVRHFHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.